molecular formula C19H12F9N3O3S B11507898 N-(1,1,1,3,3,3-hexafluoro-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-methoxybenzamide

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-methoxybenzamide

Cat. No.: B11507898
M. Wt: 533.4 g/mol
InChI Key: SAXXLTMEINDMIU-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a benzothiazole moiety

Preparation Methods

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-methoxybenzamide typically involves multiple steps. One common synthetic route includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine under specific conditions to form the intermediate product. This intermediate is then reacted with 3-methoxybenzoyl chloride to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1,1,1,3,3,3-hexafluoro-2-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}propan-2-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated compound used as a solvent and reagent in organic synthesis.

    6-(Trifluoromethoxy)-1,3-benzothiazole: A related compound with similar biological activity and applications.

    3-Methoxybenzamide: A compound with similar structural features but lacking the extensive fluorination. The uniqueness of this compound lies in its combination of multiple fluorine atoms and a benzothiazole moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12F9N3O3S

Molecular Weight

533.4 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]propan-2-yl]-3-methoxybenzamide

InChI

InChI=1S/C19H12F9N3O3S/c1-33-10-4-2-3-9(7-10)14(32)30-16(17(20,21)22,18(23,24)25)31-15-29-12-6-5-11(8-13(12)35-15)34-19(26,27)28/h2-8H,1H3,(H,29,31)(H,30,32)

InChI Key

SAXXLTMEINDMIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

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